molecular formula C7H9N3O3S B8667857 3-(Hydrazinecarbonyl)benzenesulfonamide

3-(Hydrazinecarbonyl)benzenesulfonamide

Cat. No. B8667857
M. Wt: 215.23 g/mol
InChI Key: LQOXNXRLHXIPRE-UHFFFAOYSA-N
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Patent
US08987335B2

Procedure details

Methyl 3-sulfamoylbenzoate (110 mg, 0.511 mmol) was added to the hydrazine (32.8 mg, 1.022 mmol) in methanol and refluxed for 8 h at 65° C. Following cooling, reaction was monitored by TLC. After completion of the reaction, the solvent was removed by vacuum and then compound was purified by flash chromatography (5% methanol/DCM) to yield the 3-(hydrazinecarbonyl)benzenesulfonamide (57 mg, 0.260 mmol, 50.8% yield) as a white solid. 1H NMR (CD3OD, 400 MHz): δ 8.32 (m, 1H), 8.04 (d, 1H, J=7.6 Hz), 7.97 (d, 1H, J=7.6 Hz), 7.63 (t, 1H, J=8.0 Hz). Mass [M+H]+:216.0
Quantity
110 mg
Type
reactant
Reaction Step One
Quantity
32.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]([C:5]1[CH:6]=[C:7]([CH:12]=[CH:13][CH:14]=1)[C:8](OC)=[O:9])(=[O:4])(=[O:3])[NH2:2].[NH2:15][NH2:16]>CO>[NH:15]([C:8]([C:7]1[CH:6]=[C:5]([S:1]([NH2:2])(=[O:4])=[O:3])[CH:14]=[CH:13][CH:12]=1)=[O:9])[NH2:16]

Inputs

Step One
Name
Quantity
110 mg
Type
reactant
Smiles
S(N)(=O)(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
32.8 mg
Type
reactant
Smiles
NN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Following cooling
CUSTOM
Type
CUSTOM
Details
reaction
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum
CUSTOM
Type
CUSTOM
Details
compound was purified by flash chromatography (5% methanol/DCM)

Outcomes

Product
Name
Type
product
Smiles
N(N)C(=O)C=1C=C(C=CC1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.26 mmol
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 50.8%
YIELD: CALCULATEDPERCENTYIELD 50.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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